molecular formula C7H5N3O2 B2958245 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid CAS No. 1016241-56-7

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B2958245
CAS No.: 1016241-56-7
M. Wt: 163.136
InChI Key: SEMBRUAJJVJCEB-UHFFFAOYSA-N
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Description

Scientific Research Applications

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules. In biology and medicine, it is studied for its kinase inhibitory properties, making it a potential candidate for the development of anticancer drugs . Additionally, it has applications in the pharmaceutical industry for the development of antimicrobial, antiviral, and anti-inflammatory agents .

Future Directions

Pyrrolopyrazine derivatives, including 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid, are considered attractive scaffolds for drug discovery research . They have exhibited a wide range of biological activities and are expected to be a good topic of research for the design and synthesis of new leads to treat various diseases .

Preparation Methods

The synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Mechanism of Action

The mechanism of action of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is the Janus kinase 3 (JAK3), where it acts as an ATP-competitive inhibitor. This inhibition disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth and immune response . The compound’s kinase inhibitory activity is attributed to its ability to form hydrogen bonds with the kinase’s active site, thereby blocking its activity .

Comparison with Similar Compounds

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine derivatives. While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . This unique kinase inhibitory property makes this compound a valuable compound for drug discovery and development .

Similar Compounds

Properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-4-6(10-5)9-2-1-8-4/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMBRUAJJVJCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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